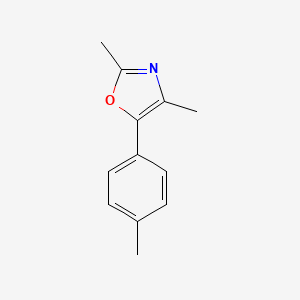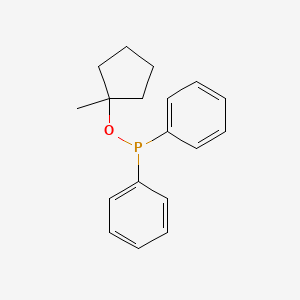
(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol is an organic compound with a complex structure that includes multiple chiral centers
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R,4R,5R)-1-Methoxy-5-methylhept-6-en-2,4-diol umfasst typischerweise mehrere Schritte, darunter die Bildung des Hepten-Rückgrats und die Einführung der Methoxy- und Diol-Funktionsgruppen. Gängige Synthesewege können die Verwendung von Grignard-Reagenzien, Aldolreaktionen und selektiven Reduktionsprozessen umfassen. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren sind entscheidend für die Erzielung hoher Ausbeuten und Reinheit.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um Kosteneffizienz und Skalierbarkeit zu gewährleisten. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
(2R,4R,5R)-1-Methoxy-5-methylhept-6-en-2,4-diol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Diolgruppen können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Doppelbindung im Hepten-Rückgrat kann zu einer gesättigten Verbindung reduziert werden.
Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Hydrierung mit Palladium auf Kohle (Pd/C) als Katalysator ist ein typisches Verfahren.
Substitution: Nucleophile wie Natriummethoxid (NaOMe) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion ein vollständig gesättigtes Heptan-Derivat erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(2R,4R,5R)-1-Methoxy-5-methylhept-6-en-2,4-diol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien zur Untersuchung von Enzyminteraktionen und Stoffwechselwegen verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den (2R,4R,5R)-1-Methoxy-5-methylhept-6-en-2,4-diol seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren und andere Proteine umfassen. Die beteiligten Pfade können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the heptene backbone can be reduced to form a saturated compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce a fully saturated heptane derivative.
Wissenschaftliche Forschungsanwendungen
(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5S,6R)-3,5-bis[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide .
- N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R)-5-Acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
Einzigartigkeit
Die Einzigartigkeit von (2R,4R,5R)-1-Methoxy-5-methylhept-6-en-2,4-diol liegt in seiner spezifischen Stereochemie und seinen funktionellen Gruppen, die im Vergleich zu ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen.
Eigenschaften
CAS-Nummer |
646520-79-8 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol |
InChI |
InChI=1S/C9H18O3/c1-4-7(2)9(11)5-8(10)6-12-3/h4,7-11H,1,5-6H2,2-3H3/t7-,8-,9-/m1/s1 |
InChI-Schlüssel |
GITGRBDGRVPUDD-IWSPIJDZSA-N |
Isomerische SMILES |
C[C@H](C=C)[C@@H](C[C@H](COC)O)O |
Kanonische SMILES |
CC(C=C)C(CC(COC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


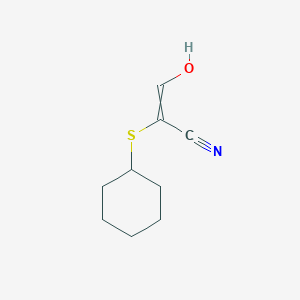
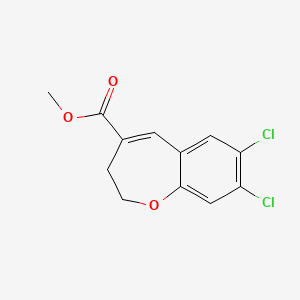
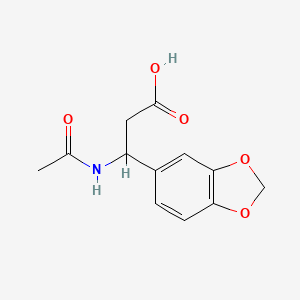
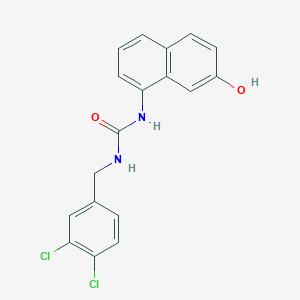
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
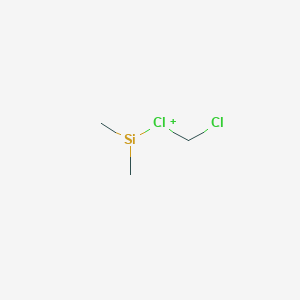
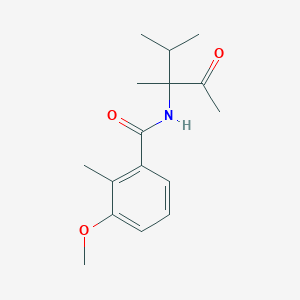
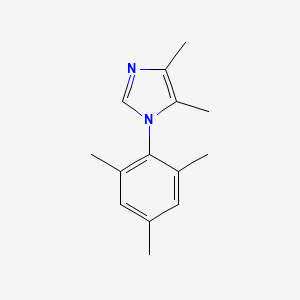
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)

![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
